

# ATTO 565 Amine: Application Notes and Protocols for Two-Photon Excitation Microscopy

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Compound of Interest		
Compound Name:	ATTO 565 amine	
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This document provides detailed application notes and protocols for the use of **ATTO 565 amine**, a rhodamine-based fluorescent dye, in two-photon excitation microscopy (TPEM). ATTO 565 is a bright and photostable fluorophore, making it an excellent candidate for advanced imaging techniques, including deep-tissue and intravital microscopy.[1][2][3]

# Introduction to ATTO 565 in Two-Photon Excitation Microscopy

Two-photon excitation microscopy is a powerful fluorescence imaging technique that utilizes the simultaneous absorption of two long-wavelength photons to excite a fluorophore.[4][5] This nonlinear optical process offers several advantages over traditional one-photon confocal microscopy, including deeper tissue penetration, reduced phototoxicity and photobleaching outside the focal volume, and inherent optical sectioning capabilities.[5][6]

ATTO 565, with its strong absorption and high fluorescence quantum yield, is well-suited for TPEM applications.[1][2][3] Its excitation in the near-infrared (NIR) range allows for imaging deeper into scattering biological samples.[5] The amine-reactive form of ATTO 565 enables straightforward conjugation to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides, facilitating the specific labeling of targets for visualization.

## **Quantitative Data Presentation**



The photophysical properties of ATTO 565 are crucial for designing and optimizing two-photon imaging experiments. The following table summarizes the key quantitative data for ATTO 565.

Property	Value	Reference
Maximum Absorption (λabs)	563 - 564 nm	[1]
Maximum Emission (λem)	590 - 592 nm	[1][4]
Molar Extinction Coefficient (ε)	120,000 cm-1M-1	[1][4]
Fluorescence Quantum Yield (Φ)	0.90	
Fluorescence Lifetime (τ)	4.0 ns	[4]
Molecular Weight (NHS-ester)	708 g/mol	[4]
Two-Photon Absorption Cross- Section (σ2)	Data not readily available in GM units. However, studies show efficient two-photon activation with a red-shifted local maximum around 840 nm.	

## **Experimental Protocols**

## Protocol 1: Labeling of Proteins with ATTO 565 NHSester

This protocol details the conjugation of ATTO 565 N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein. NHS esters react with primary amines at alkaline pH to form stable amide bonds.

#### Materials:

- ATTO 565 NHS-ester
- Target protein in an amine-free buffer (e.g., 1x PBS, pH 7.2-7.4)



- Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Gel filtration column (e.g., Sephadex G-25)
- Elution buffer (e.g., 1x PBS, pH 7.4)

#### Procedure:

- Protein Preparation:
  - Dissolve the protein in an amine-free buffer. If the protein solution contains aminecontaining substances like Tris or glycine, it must be dialyzed against 1x PBS.
  - Adjust the protein solution to a concentration of 1-5 mg/mL.
- · Dye Preparation:
  - Prepare a stock solution of ATTO 565 NHS-ester by dissolving it in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh.
- Labeling Reaction:
  - Adjust the pH of the protein solution to 8.3-9.0 by adding the Reaction Buffer. A common starting point is to add 1 part of 1 M sodium bicarbonate to 9 parts of the protein solution.
  - Add the ATTO 565 NHS-ester stock solution to the protein solution while gently vortexing.
    The recommended molar ratio of dye to protein is typically between 3:1 and 10:1. This may require optimization for your specific protein.
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
  - Separate the labeled protein from unreacted dye using a gel filtration column preequilibrated with the elution buffer.



- The first colored band to elute is the protein-dye conjugate. A second, slower-moving band corresponds to the free hydrolyzed dye.
- Collect the fractions containing the labeled protein.
- Determination of Degree of Labeling (DOL):
  - The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (564 nm for ATTO 565).

## Protocol 2: Two-Photon Excitation Microscopy of Labeled Samples

This protocol provides a general workflow for imaging ATTO 565-labeled samples using a two-photon microscope.

#### Materials and Equipment:

- Two-photon laser scanning microscope
- Tunable, pulsed near-infrared (NIR) laser (e.g., Ti:Sapphire laser)
- High numerical aperture (NA) objective lens suitable for NIR transmission
- Non-descanned detectors (NDDs)
- ATTO 565-labeled sample

#### Procedure:

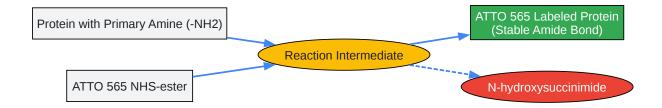
- Microscope Setup:
  - Power on the two-photon microscope system, including the NIR laser.
  - Allow the laser to warm up for stable output.
  - Select an appropriate objective lens for your sample and imaging depth.



- · Sample Preparation and Mounting:
  - Mount your ATTO 565-labeled sample on the microscope stage. For live-cell imaging, ensure the sample is in an appropriate imaging chamber with media.
- Locating the Sample:
  - Start with a low laser power and a wide field of view to locate the region of interest.
- Optimizing Excitation Wavelength:
  - Based on available data, the optimal two-photon excitation for rhodamine dyes like ATTO 565 is typically red-shifted from twice the one-photon absorption maximum. A starting wavelength around 840 nm is recommended.
  - Fine-tune the excitation wavelength to maximize the fluorescence signal from your labeled structures while minimizing background and autofluorescence.
- Image Acquisition:
  - Set the laser power to the minimum level required for a good signal-to-noise ratio to minimize phototoxicity.
  - Adjust the detector gain and offset to optimize the dynamic range of the image.
  - Acquire single images or Z-stacks to generate three-dimensional reconstructions of your sample. For dynamic processes, time-lapse imaging can be performed.
- Data Analysis:
  - Process and analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, Imaris).

### **Visualizations**

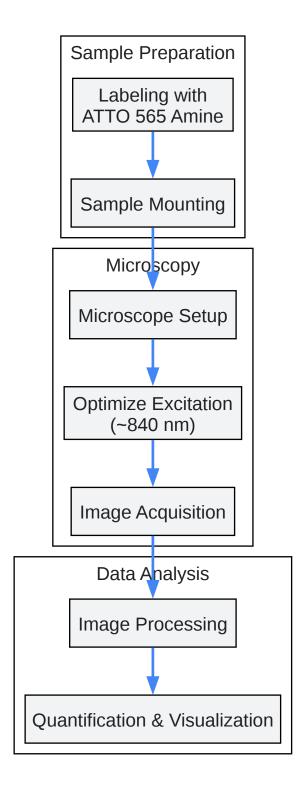




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Caption: Amine Labeling Reaction Workflow.

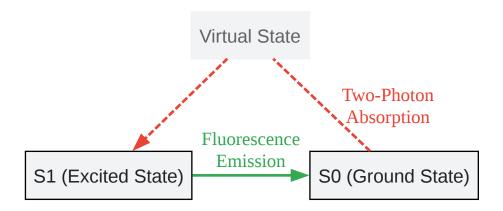




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Caption: Two-Photon Microscopy Experimental Workflow.





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- To cite this document: BenchChem. [ATTO 565 Amine: Application Notes and Protocols for Two-Photon Excitation Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136913#atto-565-amine-for-two-photon-excitation-microscopy]

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